

In-Depth Technical Guide: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Cat. No.: B1361068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and industrial applications of **2-Propanol, 1-[bis(2-hydroxyethyl)amino]-**, a versatile alkanolamine. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis, and visual representations of its synthetic pathway and structure-function relationships to support research and development activities.

Chemical Identity and Properties

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is a triol derivative possessing both hydroxyl and tertiary amine functional groups.^[1] This unique combination of reactive sites makes it a valuable intermediate in various chemical syntheses.^[1]

Synonyms: N,N-Bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA)^[2]
^[3]

Physicochemical Properties

The key physicochemical properties of **2-Propanol, 1-[bis(2-hydroxyethyl)amino]-** are summarized in the table below.

Property	Value	Source(s)
CAS Number	6712-98-7	[1] [2] [3]
Molecular Formula	C ₇ H ₁₇ NO ₃	[2] [3] [4]
Molecular Weight	163.22 g/mol	[1] [3]
Appearance	Colorless to slightly yellow liquid	[1]
Melting Point	31.5-36 °C	[4] [5]
Boiling Point	145 °C at 0.6 mmHg	[1] [4] [5]
Density	1.079 g/mL at 25 °C	[4] [5]
Flash Point	113 °C (closed cup)	[6]
Water Solubility	Excellent	[2]

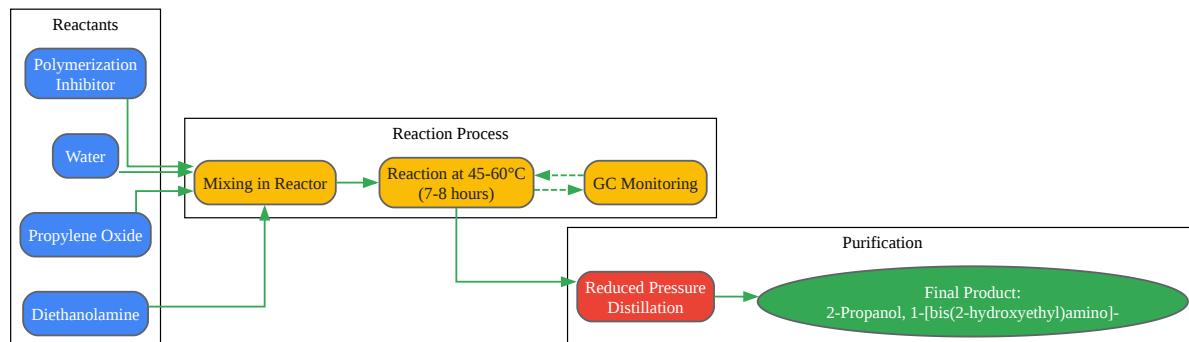
Synthesis and Manufacturing

There are three primary industrial routes for the synthesis of **2-Propanol, 1-[bis(2-hydroxyethyl)amino]-**:

- Reaction of ammonia with ethylene oxide (EO) and propylene oxide (PO) separately.
- Reaction of monoisopropanolamine (MIPA) with ethylene oxide (EO).
- Reaction of diethanolamine (DEA) with propylene oxide (PO).

Detailed Experimental Protocol: Synthesis from Diethanolamine and Propylene Oxide

This protocol is based on a common laboratory-scale synthesis method.


Materials:

- Diethanolamine (0.3 mol)

- Propylene oxide (0.3 mol)
- Water (0.38 mol)
- Polymerization inhibitor (e.g., Resorcinol, 0.36 mmol)
- 250 mL four-hole flask equipped with a mechanical stirrer, thermometer, reflux condenser, and constant pressure funnel.

Procedure:

- To the 250 mL four-hole flask, add 31.5 g (0.3 mol) of diethanolamine, 7 g (0.38 mol) of water, and 0.04 g (0.36 mmol) of Resorcinol.
- Stir the mixture.
- Using the constant pressure funnel, slowly add 17.4 g (0.3 mol) of propylene oxide to the flask.
- Maintain the reaction temperature between 45-60 °C and continue stirring.
- Monitor the reaction progress by taking samples every 30 minutes for gas chromatographic analysis until the product concentration is stable. The typical reaction time is 7-8 hours.
- Upon completion, the crude product will be a Vandyke brown-colored liquid.
- Purify the product by reduced pressure distillation, collecting the fraction at 148-152 °C and 0.1 mmHg. The expected yield is approximately 94.4%.

[Click to download full resolution via product page](#)

Synthesis Workflow of **2-Propanol, 1-[bis(2-hydroxyethyl)amino]-**

Industrial Applications

The unique molecular structure of **2-Propanol, 1-[bis(2-hydroxyethyl)amino]-**, with its combination of hydroxyl and tertiary amine groups, makes it a versatile chemical intermediate and performance additive in several industrial applications.[\[1\]](#)

Epoxy Resin Curing Accelerator

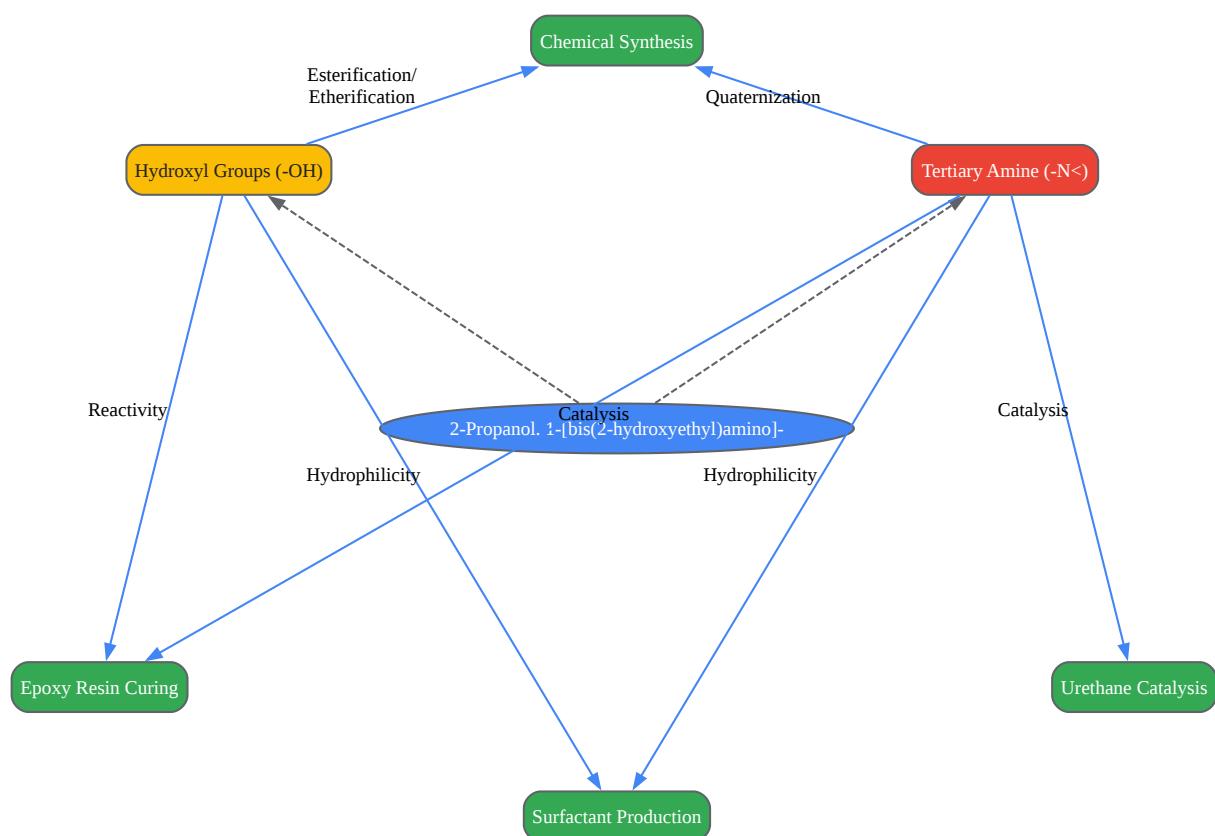
One of the primary uses of this compound is as an accelerator for the curing of epoxy resins.[\[1\]](#) It significantly reduces the curing time by speeding up the cross-linking reaction between the epoxy resin and the hardener.[\[1\]](#) This leads to improved mechanical properties in the final cured product, which is beneficial in the manufacturing of coatings, adhesives, and structural components.[\[1\]](#)

Surfactant and Emulsifier Production

The presence of hydrophilic hydroxyl groups and a nitrogen atom gives the molecule surfactant properties. It can be used as a precursor or an additive in the formulation of specialized surfactants and emulsifiers for industrial cleaning, textiles, and agricultural applications.[\[1\]](#)

Urethane Catalysis

Similar to other amino alcohols, it can be employed as a catalyst in the production of polyurethanes, where it influences the reaction rates and the properties of the resulting foam.


[\[1\]](#)

Cement and Concrete Production

It is also used as a grinding aid in cement production, where it enhances the efficiency of the grinding process and can improve the strength of the resulting concrete.

Chemical Synthesis

As a building block, its hydroxyl groups can undergo esterification and etherification, while the tertiary amine can participate in quaternization reactions. This makes it a valuable intermediate for the synthesis of more complex organic molecules in the fine chemicals and specialty polymers sectors.[\[1\]](#)

[Click to download full resolution via product page](#)

Structure-Application Relationship

Safety and Handling

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is an air-sensitive compound and should be stored under an inert gas in a cool, dark place. It is incompatible with oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is a multifunctional chemical with significant utility in a range of industrial applications. Its unique combination of hydroxyl and tertiary amine functionalities provides a versatile platform for its use as a reaction accelerator, a building block for more complex molecules, and a performance-enhancing additive. The information provided in this guide serves as a valuable resource for researchers and professionals in chemistry and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. amines.com [amines.com]
- 2. polymerinnovationblog.com [polymerinnovationblog.com]
- 3. CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103224453A - Method for preparing diethanol isopropanol amine - Google Patents [patents.google.com]
- 6. Designing the epoxy adhesive formulations for manufacturing engineered woods :: BioResources [bioresources.cnr.ncsu.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361068#2-propanol-1-bis-2-hydroxyethyl-amino-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com